molecular formula C9H10N2OS B2887408 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 502651-65-2

6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2887408
CAS RN: 502651-65-2
M. Wt: 194.25
InChI Key: QPXYXDJHZOFGTB-UHFFFAOYSA-N
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Description

6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one is a compound that has been studied for its potential antitubercular properties . It was observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .


Synthesis Analysis

The synthesis of 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one involves a series of reactions. An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one include the Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The efficient synthesis of functionalized thieno[2,3-d]pyrimidines is a significant application. These compounds serve as key intermediates in the production of various heterocyclic compounds that have potential therapeutic properties .

Anticancer Activity

Some derivatives of 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one have been studied for their anti-proliferative effects against cancer cells. For instance, certain compounds have shown strong inhibitory effects on VEGFR-2, a critical target in cancer therapy, and have demonstrated the ability to prevent cancer cell growth in cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Antimycobacterial Agents

Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed and synthesized for screening against Mycobacteria. Some compounds exhibit significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, making them potential candidates for developing new antitubercular drugs .

Future Directions

The future directions of research on 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one could involve further exploration of its potential as an antitubercular agent . Additionally, the development of new synthesis methods could also be a focus .

properties

IUPAC Name

6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-5(2)7-3-6-8(12)10-4-11-9(6)13-7/h3-5H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXYXDJHZOFGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(S1)N=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one

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